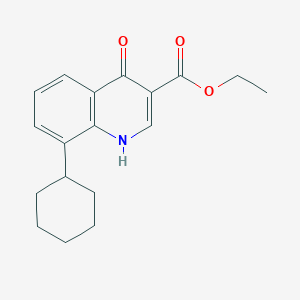
2-(2-Methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a 2-methylbutoxy group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the 2-Methylbutoxy Group: This step can be achieved through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the 2-methylbutoxy group.
Attachment of the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This can be done using Suzuki-Miyaura coupling reactions, where the boronic ester is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-Methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting it to more reactive intermediates.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
2-(2-Methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Catalysis: The compound can be used in catalytic processes, particularly in cross-coupling reactions.
作用機序
The mechanism of action of 2-(2-Methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with various molecular targets and pathways. For example, in catalytic processes, the boronic ester group can facilitate the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions that can act as catalysts or intermediates in various reactions.
類似化合物との比較
Similar Compounds
2-(2-Methylbutoxy)-4-bromopyridine: Similar structure but with a bromine atom instead of the boronic ester group.
2-(2-Methylbutoxy)-4-chloropyridine: Similar structure but with a chlorine atom instead of the boronic ester group.
2-(2-Methylbutoxy)-4-iodopyridine: Similar structure but with an iodine atom instead of the boronic ester group.
Uniqueness
The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in 2-(2-Methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine imparts unique reactivity and stability to the compound. This group can participate in Suzuki-Miyaura coupling reactions, making the compound a valuable intermediate in organic synthesis. Additionally, the bulky nature of the boronic ester group can influence the compound’s steric and electronic properties, differentiating it from other similar compounds.
特性
CAS番号 |
1346707-91-2 |
|---|---|
分子式 |
C16H26BNO3 |
分子量 |
291.2 g/mol |
IUPAC名 |
2-(2-methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H26BNO3/c1-7-12(2)11-19-14-10-13(8-9-18-14)17-20-15(3,4)16(5,6)21-17/h8-10,12H,7,11H2,1-6H3 |
InChIキー |
UNCSJFISKJUAIB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B11838041.png)
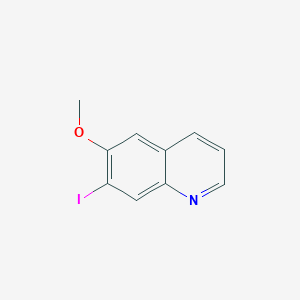
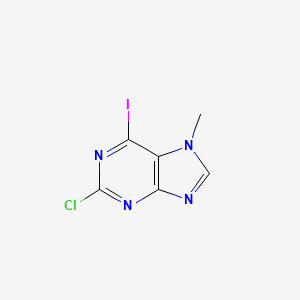
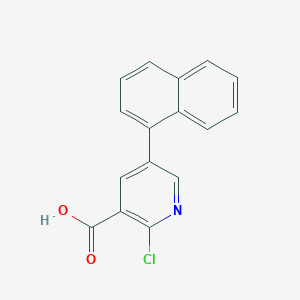
![3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11838051.png)
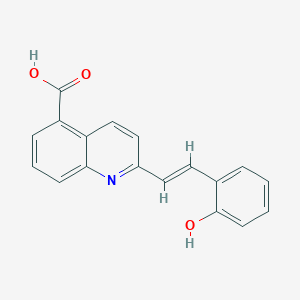

![tert-Butyl 2-(5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11838064.png)

